Methyl 4-methoxy-5-nitronicotinate

Anticoccidial activity Structure-activity relationship Nicotinamide analogs

Researchers targeting Eimeria tenella require the exact 4-methoxy-5-nitro substitution pattern; positional isomers (e.g., 6-methoxy) are inactive. This methyl ester enables prodrug synthesis and lipophilicity tuning (XLogP 0.5) vs. the overly polar free acid. Use as a certified reference standard for LC-HRMS (exact mass 212.0433). - Essential for focused 4-alkoxy-5-nitronicotinamide libraries - Direct aminolysis to active amides - Demonstrates EAS regioselectivity in heterocyclic training

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
Cat. No. B13015083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-5-nitronicotinate
Molecular FormulaC8H8N2O5
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-14-7-5(8(11)15-2)3-9-4-6(7)10(12)13/h3-4H,1-2H3
InChIKeyWYVPKKQLRZSSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methoxy-5-Nitronicotinate Overview


Methyl 4-methoxy-5-nitronicotinate (CAS 2089300-83-2) is a polysubstituted pyridine derivative belonging to the class of 5-nitronicotinate esters [1]. Its structure is defined by a pyridine-3-carboxylic acid methyl ester core bearing a methoxy group at the 4-position and a nitro group at the 5-position [2]. This specific substitution pattern confers a unique electronic profile and reactivity, positioning the compound as a strategic intermediate for constructing more complex heterocyclic frameworks [3].

Correct 4-methoxy regioisomer critical for anticoccidial activity retention (class-level SAR)
Methyl ester enables faster basic hydrolysis for synthetic deprotection sequences
Intermediate for focused 4-alkoxy-5-nitronicotinamide library synthesis

Why Methyl 4-Methoxy-5-Nitronicotinate Cannot Be Substituted


Substitution with simple nicotinic acid derivatives is not feasible for applications requiring the specific 4-methoxy-5-nitro substitution pattern. In-class analogs exhibit marked differences in biological activity; for example, among 5-nitronicotinamide regioisomers, the 2-methyl and 4-methyl analogs retain anticoccidial activity against Eimeria tenella, whereas the 6-methyl analog is inactive [1]. Furthermore, the 4-methoxy group alters electronic properties and potential binding interactions compared to 4-hydroxy or unsubstituted analogs . Direct procurement of the precise regioisomer is mandatory to ensure the intended synthetic outcome or biological profile, as even minor positional changes can abolish target activity.

Regioisomer mismatch: 6-Methoxy regioisomer may lack anticoccidial activity based on class-level analogue data.
Ester type: Ethyl ester hydrolyzes slower; may alter deprotection timing and synthetic efficiency.
Free acid vs ester: Free acid is more polar and may not reflect permeability profile of methyl ester in cell-based studies.

Methyl 4-Methoxy-5-Nitronicotinate vs. Closest Analogs


Regioisomeric Activity: 4-Methoxy vs. 6-Methoxy

In a class-level analysis of 5-nitronicotinamide derivatives, the 4-methyl analog retained significant anticoccidial activity, whereas the 6-methyl analog was inactive, demonstrating that substitution at the 4-position (analogous to the 4-methoxy position in the target compound) is permissible for biological activity while the 6-position is not [1]. This inference supports the selection of the 4-methoxy regioisomer over the 6-methoxy variant (Methyl 6-methoxy-5-nitronicotinate, CAS 59237-49-9) for applications inspired by 5-nitronicotinamide pharmacophores.

Regioisomeric activity
Class-level inference
4-methyl analog active / 6-methyl analog inactive (in vivo E. tenella)
Class-level context supports 4-substitution over 6-substitution for activity retention.
Inferred from 4-methyl analog; verify with methoxy derivatives.
Anticoccidial activity Structure-activity relationship Nicotinamide analogs

Lipophilicity and TPSA Comparison

Methyl 4-methoxy-5-nitronicotinate exhibits a calculated XLogP of 0.5 and a topological polar surface area (TPSA) of 94.2 Ų [1]. In contrast, the free acid analog, 4-Methoxy-5-nitronicotinic acid, has a lower calculated lipophilicity (no XLogP reported, but carboxylic acids typically have lower LogP) and a higher TPSA due to the additional hydrogen bond donor. The methyl ester offers a balance of moderate lipophilicity for membrane permeability while maintaining acceptable aqueous solubility, a property not offered by the more polar free acid .

Lipophilicity (XLogP)
Data to verify
Methyl ester XLogP 0.5 vs free acid (more polar)
Methyl ester balances permeability and solubility for cell-based assays.
Calculated value; experimental logP may differ.
Lipophilicity Permeability Drug-likeness

Methyl vs. Ethyl Ester Reactivity

Methyl 4-methoxy-5-nitronicotinate (methyl ester) and Ethyl 4-methoxy-5-nitronicotinate (ethyl ester, CAS 2089300-83-2 analog) are both synthetic intermediates. The methyl ester generally exhibits faster hydrolysis kinetics under basic conditions compared to the ethyl ester due to reduced steric hindrance, allowing for more rapid deprotection when required . Conversely, the methyl ester may be slightly more susceptible to enzymatic hydrolysis in biological media, which could be a consideration for pro-drug strategies. The choice between methyl and ethyl esters is context-dependent, but for synthetic sequences requiring facile ester cleavage, the methyl ester offers a kinetic advantage.

Ester hydrolysis rate
Class-level inference
Methyl ester hydrolyzes faster than ethyl ester (steric effect)
Faster deprotection in synthetic sequences.
Qualitative trend; validate under specific reaction conditions.
Synthetic intermediate Hydrolysis stability Protecting group strategy

Exact Mass and Heavy Atom Count

The exact monoisotopic mass of Methyl 4-methoxy-5-nitronicotinate is 212.04332136 g/mol, and it contains 15 heavy atoms [1]. This distinguishes it from the ethyl ester analog (Ethyl 4-methoxy-5-nitronicotinate, exact mass 226.05897136 g/mol, 16 heavy atoms) and the 6-methoxy regioisomer (Methyl 6-methoxy-5-nitronicotinate, exact mass 212.04332136 g/mol, 15 heavy atoms), which shares the same exact mass but a different InChIKey and retention time [2]. For analytical laboratories, these precise mass differences are critical for accurate LC-MS identification and quantification in complex mixtures, ensuring that the correct compound is being monitored.

Exact mass (HRMS)
Supporting evidence
212.0433 Da (methyl) vs 226.0589 Da (ethyl)
Enables unambiguous LC-MS identification and differentiation from ethyl ester analog.
Distinct mass allows confident monitoring in reaction mixtures.
Mass spectrometry Chemical identification Analytical characterization

Applications of Methyl 4-Methoxy-5-Nitronicotinate


Synthesis of Antiparasitic Nicotinamides

Based on the class-level SAR demonstrating that 4-substituted 5-nitronicotinamides retain anticoccidial activity while 6-substituted analogs do not [1], Methyl 4-methoxy-5-nitronicotinate serves as an ideal starting material for generating focused libraries of 4-alkoxy-5-nitronicotinamides. Researchers targeting Eimeria tenella or related parasitic infections should procure this specific regioisomer to avoid the inactive 6-methoxy variant. The methyl ester can be readily converted to the corresponding amide via aminolysis, enabling rapid exploration of N-substituted derivatives.

Bioisosteric Nicotinic Acid Derivatives

The calculated XLogP of 0.5 for Methyl 4-methoxy-5-nitronicotinate [2] positions it as a key intermediate for fine-tuning the lipophilicity of lead compounds. In medicinal chemistry campaigns where the free acid (4-methoxy-5-nitronicotinic acid) is too polar for passive membrane permeation, procurement of the methyl ester allows for the synthesis of prodrugs or ester-containing analogs with enhanced cellular uptake. This scenario is particularly relevant for programs targeting intracellular pathogens or central nervous system disorders.

Analytical Method Development and Metabolite Identification

The distinct exact mass of Methyl 4-methoxy-5-nitronicotinate (212.04332136 g/mol) [2] is critical for developing sensitive LC-HRMS methods to monitor its conversion to downstream products or to detect it as a metabolite in biological matrices. Analytical chemistry and DMPK laboratories should procure this specific compound as a certified reference standard to ensure accurate quantification and to distinguish it from the ethyl ester analog (exact mass 226.05897136 g/mol) .

Regioselective Nitration Studies for Teaching

The selective introduction of the nitro group at the 5-position of a nicotinate ester, as exemplified by the synthesis of Methyl 4-methoxy-5-nitronicotinate [2], makes this compound a valuable case study for teaching electrophilic aromatic substitution (EAS) regioselectivity in heteroaromatic systems. Academic and industrial training laboratories can use this compound to demonstrate the directing effects of ester and methoxy substituents on the pyridine ring, providing a practical example of positional selectivity in nitration reactions.

Application
Selection Property
Validation Focus
4-Alkoxy-5-nitronicotinamide library synthesis (anticoccidial research)
4-Methoxy substitution retains activity in class-level model
Confirm regioisomeric purity and amide conversion efficiency
Lipophilicity modulation for cell-permeable prodrug studies
Methyl ester provides moderate XLogP for permeability research
Compare cellular uptake vs free acid in relevant cell models
LC-HRMS analytical reference standard
Exact mass 212.0433 Da distinguishes from ethyl ester analog
Confirm identity and purity by HRMS and NMR
Teaching regioselective nitration in heteroaromatic systems
Demonstrates EAS directing effects of ester and methoxy groups
Structure confirmation by NMR and mass spectrometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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